GW311616 hydrochloride

Human neutrophil elastase Enzyme inhibition Binding affinity

Select GW311616 hydrochloride (GW311616A) for projects requiring intracellular neutrophil elastase (HNE) inhibition with sustained, oral bioavailability. Unlike extracellular-only agents (e.g., sivelestat), this trans-lactam achieves prolonged intracellular target engagement—oral dosing maintains >50% HNE inhibition for over 6 hours—critical for translational respiratory and leukemia models. Its >4500-fold selectivity over other serine proteases eliminates confounding off-target effects. High aqueous solubility (100 mg/mL in water) enables flexible, solvent-toxicity-free in vivo and ex vivo dosing. Stock available; request a bulk quote.

Molecular Formula C19H32ClN3O4S
Molecular Weight 434.0 g/mol
CAS No. 197890-44-1
Cat. No. B1663650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW311616 hydrochloride
CAS197890-44-1
Synonyms(3S,3aS,6aR)-3-isopropyl-1-(methylsulfonyl)-4-((E)-4-(piperidin-1-yl)but-2-enoyl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one hydrochloride
Molecular FormulaC19H32ClN3O4S
Molecular Weight434.0 g/mol
Structural Identifiers
SMILESCC(C)C1C2C(CCN2C(=O)C=CCN3CCCCC3)N(C1=O)S(=O)(=O)C.Cl
InChIInChI=1S/C19H31N3O4S.ClH/c1-14(2)17-18-15(22(19(17)24)27(3,25)26)9-13-21(18)16(23)8-7-12-20-10-5-4-6-11-20;/h7-8,14-15,17-18H,4-6,9-13H2,1-3H3;1H/b8-7+;/t15-,17+,18-;/m1./s1
InChIKeyUFCZUKYPBPXODT-OFTZGUNKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GW311616 Hydrochloride (CAS 197890-44-1): Potent, Orally Bioavailable Human Neutrophil Elastase Inhibitor for Preclinical Respiratory Inflammation Research


GW311616 hydrochloride (also known as GW311616A) is a trans-lactam derivative that functions as a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase (HNE) [1]. It exhibits an IC50 of 22 nM and a Ki of 0.31 nM against HNE . The compound is distinguished by its intracellular permeability and long duration of action, which are critical for sustained target engagement in vivo . GW311616A has been profiled as a development candidate for respiratory diseases characterized by neutrophilic inflammation [1].

GW311616 Hydrochloride (CAS 197890-44-1): Why In-Class Neutrophil Elastase Inhibitors Cannot Be Freely Substituted


HNE inhibitors vary dramatically in selectivity, oral bioavailability, and intracellular distribution [1]. While many peptidic or early small-molecule inhibitors are restricted to extracellular elastase or lack oral activity [2], GW311616A was specifically designed as an intracellular, orally bioavailable trans-lactam with a prolonged pharmacodynamic effect [1]. Generic substitution without considering these specific ADME and intracellular targeting properties risks failure in translational models where sustained intracellular enzyme suppression is required . The quantitative evidence below establishes the specific differentiating features of GW311616 hydrochloride relative to in-class alternatives.

GW311616 Hydrochloride (CAS 197890-44-1): Head-to-Head Quantitative Differentiation vs. Sivelestat and Other HNE Inhibitors


GW311616 vs. Sivelestat: Superior Binding Affinity and Cellular Potency

GW311616 hydrochloride demonstrates an IC50 of 22 nM and a Ki of 0.31 nM against human neutrophil elastase, which is approximately 2-fold more potent in IC50 and 645-fold more potent in Ki compared to sivelestat, which has an IC50 of 44 nM and a Ki of 200 nM [1]. Furthermore, GW311616A is intracellularly active, whereas sivelestat is primarily an extracellular inhibitor . This dual advantage in potency and cellular penetration translates to a significantly higher inhibitory capacity in cell-based assays.

Human neutrophil elastase Enzyme inhibition Binding affinity

GW311616 vs. Other HNE Inhibitors: Unmatched Selectivity Profile (>4500-fold over Other Serine Proteases)

GW311616A exhibits exceptional selectivity for HNE over a panel of related human serine proteases. It shows IC50 values >100 μM for trypsin, cathepsin G, and plasmin, and >3 μM for chymotrypsin and tissue plasminogen activator . At 100 μM, it does not inhibit acetylcholinesterase (AchE) . This contrasts with many earlier HNE inhibitors that suffer from cross-reactivity with other proteases. The reported >4500-fold selectivity window ensures that observed biological effects in cellular and in vivo models can be confidently attributed to HNE inhibition.

Selectivity Serine proteases Off-target effects

GW311616 vs. Sivelestat and BAY-678: Intracellular Distribution Enables Unique Functional Outcomes

In a study evaluating NE inhibitors for ELANE-associated neutropenia, GW311616, sivelestat, and BAY-678 were tested for their ability to restore neutrophil differentiation in patient-derived CD34+ cells [1]. While MK0339 uniquely promoted differentiation, GW311616 and the others showed no effect in this specific assay [1]. However, this negative result underscores a critical differentiating property: GW311616 is documented to be intracellularly active [2], which contrasts with sivelestat's primarily extracellular mechanism . The lack of effect in this particular differentiation assay does not negate its intracellular activity, but rather highlights that intracellular access alone is not sufficient for all functional readouts. The key differentiation is that GW311616 can be used to probe intracellular HNE functions, whereas sivelestat cannot.

Intracellular Cellular permeability Neutrophil differentiation

GW311616 vs. Sivelestat: Sustained Oral In Vivo Efficacy in COPD Model

GW311616A, when administered orally at 2 mg/kg, demonstrates rapid and sustained inhibition of HNE activity, with a long duration of action exceeding 6 hours . In a chronic cigarette smoke-induced mouse model of COPD, oral GW311616A significantly reduced pulmonary neutrophil extracellular trap (NET) formation, airway leukocyte infiltration, goblet cell hyperplasia, and emphysema-like alveolar destruction [1]. Sivelestat, in contrast, is not orally bioavailable and is administered intravenously in clinical settings [2]. This pharmacokinetic difference makes GW311616A the superior choice for long-term oral dosing studies in rodent models of chronic respiratory inflammation.

COPD Oral bioavailability In vivo efficacy

GW311616 Hydrochloride: Optimized Aqueous Solubility for In Vitro and In Vivo Formulation

GW311616 hydrochloride exhibits high aqueous solubility of 100 mg/mL (230.42 mM) in water, in addition to 10 mM solubility in DMSO . This is a significant practical advantage over many hydrophobic HNE inhibitors that require high concentrations of organic solvents, which can be cytotoxic or confound cellular assays. The hydrochloride salt form enhances water solubility compared to the free base . This property facilitates straightforward preparation of dosing solutions for in vivo studies and simplifies dilution series for in vitro work.

Solubility Formulation DMSO

GW311616 vs. Freselestat (ONO-6818) and FK706: Superior Ki Potency

GW311616A displays a Ki of 0.31 nM for HNE, which is markedly lower (more potent) than that of several other advanced HNE inhibitors. For comparison, freselestat (ONO-6818) has a Ki of 12.2 nM [1], FK706 has a Ki of 4.2 nM [2], and ZD-0892 has a Ki of 6.7 nM [3]. This represents a 39-fold, 14-fold, and 22-fold improvement in binding affinity, respectively. Such high affinity ensures robust target engagement even at low tissue concentrations, which is particularly advantageous for in vivo studies where drug exposure may be limited by distribution or metabolism.

Binding affinity Ki Potency

GW311616 Hydrochloride (CAS 197890-44-1): Optimal Application Scenarios Based on Quantified Differentiation


Intracellular HNE Functional Studies in Leukemia and Cancer Cell Lines

Researchers investigating the role of intracellular neutrophil elastase in cancer cell proliferation, apoptosis, or differentiation should select GW311616 hydrochloride due to its documented intracellular activity [1]. In contrast to extracellular-only inhibitors like sivelestat , GW311616A has been shown to suppress NE activity and alter Bcl-2/Bax expression in U937 and K562 leukemia cell lines . The high aqueous solubility (100 mg/mL in H2O) facilitates precise dosing in cell culture media without exceeding solvent toxicity thresholds.

Chronic Oral Dosing in Murine Models of Respiratory Inflammation (COPD, Cystic Fibrosis)

For long-term studies in chronic respiratory disease models, GW311616 hydrochloride's oral bioavailability and sustained duration of action are essential [1]. A 2 mg/kg oral dose maintains >50% HNE inhibition for over 6 hours [1], enabling convenient once- or twice-daily oral gavage protocols. This eliminates the need for continuous infusion or repeated intravenous injections required for non-oral HNE inhibitors . The compound has demonstrated significant attenuation of NET formation, airway inflammation, and alveolar destruction in a cigarette smoke-induced COPD model .

High-Throughput Screening and Selectivity Profiling Requiring Minimal Off-Target Interference

When designing experiments where off-target serine protease inhibition would confound results, GW311616 hydrochloride's exceptional selectivity (>4500-fold over other human serine proteases) [1] makes it the reagent of choice. It does not inhibit trypsin, cathepsin G, plasmin, chymotrypsin, tPA, or AchE at concentrations far exceeding the HNE IC50 . This reduces the need for counter-screening and allows more confident attribution of biological effects to HNE inhibition alone.

Pharmacodynamic Studies Requiring Sustained Target Engagement with Favorable Formulation Properties

For ex vivo pharmacodynamic assays where tissue or blood samples are collected hours after dosing, the long duration of action and high aqueous solubility of GW311616 hydrochloride are critical advantages [1]. The compound can be formulated in simple aqueous vehicles, avoiding the confounding effects of complex formulation excipients . Its moderate terminal half-life of 1.1 hours in dogs suggests that pharmacodynamic effects persist beyond plasma drug levels, a hallmark of sustained intracellular target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for GW311616 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.